molecular formula C15H14ClN B14304836 N-(1-Phenylethyl)benzenecarboximidoyl chloride CAS No. 119215-50-8

N-(1-Phenylethyl)benzenecarboximidoyl chloride

Cat. No.: B14304836
CAS No.: 119215-50-8
M. Wt: 243.73 g/mol
InChI Key: GTJQSQSFZLUPSM-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)benzenecarboximidoyl chloride is an organic compound with the molecular formula C15H14ClN. It is a derivative of benzenecarboximidoyl chloride, where the imidoyl group is substituted with a 1-phenylethyl group. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylethyl)benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols, thiols), solvents (e.g., dichloromethane, chloroform), bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

Major Products

    Substitution: Imidoyl derivatives (e.g., N-(1-phenylethyl)benzenecarboximidoyl amines, ethers, or thioethers).

    Reduction: Corresponding amine (e.g., N-(1-phenylethyl)benzylamine).

    Oxidation: Imidoyl oxides or other oxidized derivatives.

Scientific Research Applications

N-(1-Phenylethyl)benzenecarboximidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)benzenecarboximidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The imidoyl group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Phenylethyl)benzenecarboximidoyl chloride is unique due to the presence of the 1-phenylethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis and various applications .

Properties

CAS No.

119215-50-8

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

N-(1-phenylethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C15H14ClN/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

GTJQSQSFZLUPSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N=C(C2=CC=CC=C2)Cl

Origin of Product

United States

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